7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a carboxylic acid group at position 8 and fluorine at position 5. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS) drug candidates due to its structural versatility and bioisosteric properties . Its synthesis typically involves lithiation-based strategies followed by fluorine–amine exchange or alkylation reactions, enabling efficient preparation of libraries for pharmacological screening . The fluorine atom enhances metabolic stability and binding affinity, while the carboxylic acid group facilitates interactions with target proteins .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-2,12H,3-5H2,(H,13,14) |
InChI Key |
IGOFZBKTHGDWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline.
Functional Group Introduction: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Reaction Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and hydrolyzing agents like hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride (CAS: 1989671-40-0)
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS: 1260641-86-8)
- Structural Difference : Fluorine at position 6 and carboxylic acid at position 1.
- Impact : The carboxylic acid at position 1 disrupts the planar structure, reducing π-π stacking interactions with aromatic residues in CNS targets. This isomer shows weaker activity in dopamine receptor assays .
Derivatives with Modified Substituents
2-Benzyl-1,2,3,4-Tetrahydroisoquinoline-8-carboxylic Acid (CAS: 1053656-29-3)
- Structural Difference : A benzyl group at position 2 replaces hydrogen.
- Impact : The benzyl group introduces significant lipophilicity, enhancing blood-brain barrier penetration but increasing off-target binding to plasma proteins. This derivative exhibits 3-fold higher potency in opioid receptor models but poorer metabolic stability .
2-Boc-8-Carboxy-1,2,3,4-Tetrahydroisoquinoline (CAS: 878798-87-9)
- Structural Difference : A tert-butoxycarbonyl (Boc) protecting group at position 2.
- Impact : The Boc group stabilizes the compound during synthesis but must be removed for biological activity. This derivative is primarily used as an intermediate, lacking direct pharmacological utility .
Carboxylic Acid Derivatives in Quinoline Scaffolds
8-Amino-7-(2-Carboxy-Phenylamino)-1-Cyclopropyl-6-Fluoro-4-Oxo-Quinoline-3-Carboxylic Acid
- Structural Difference: Quinoline core with cyclopropyl and dual carboxylic acid groups.
- Impact : The expanded aromatic system and additional carboxylic acid enhance antibacterial activity (e.g., against E. coli), but the rigid structure limits CNS applicability. Activity is pH-dependent due to ionization of the carboxylic acids .
Comparative Data Table
Key Findings and Implications
- Fluorine Position : The 7-fluoro configuration optimizes steric and electronic effects for CNS targets, outperforming 5- and 6-fluoro isomers in receptor binding .
- Carboxylic Acid Placement: Position 8 maximizes hydrogen bonding with neuronal receptors, while position 1 or quinoline-based acids favor non-CNS applications .
- Substituent Effects : Lipophilic groups (e.g., benzyl) enhance potency but require trade-offs in metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
